Sodium 3-deoxygluconate
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Overview
Description
Sodium 3-deoxygluconate: is a heterocyclic organic compound with the molecular formula C₆H₁₂O₆Na. It is a sodium salt of 3-deoxygluconic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroxyhexanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-deoxygluconate can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme converts D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve a pH of 6.0, the presence of magnesium chloride, and a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the thermostability and efficiency of gluconate dehydratase. The process can be scaled up by using recombinant Escherichia coli to overproduce the enzyme, followed by purification through precipitation and ultrafiltration techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-deoxygluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Sodium 3-deoxygluconate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of sodium 3-deoxygluconate involves its interaction with specific enzymes and metabolic pathways. For instance, in the Entner-Doudoroff pathway, it acts as an intermediate, facilitating the breakdown of sugars into simpler molecules . The compound’s molecular targets include enzymes such as gluconate dehydratase and 6-phosphogluconate dehydratase, which catalyze key reactions in these pathways .
Comparison with Similar Compounds
2-Keto-3-deoxygluconate: An intermediate in the same metabolic pathway, known for its role in sugar degradation.
2-Keto-3-deoxy-6-phosphogluconate: Another related compound involved in the Entner-Doudoroff pathway, with similar enzymatic interactions.
Uniqueness: Sodium 3-deoxygluconate is unique due to its specific structure and the presence of sodium, which influences its solubility and reactivity
Properties
CAS No. |
93857-41-1 |
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Molecular Formula |
C6H11NaO6 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4+,5+;/m0./s1 |
InChI Key |
ZRBXQRZQHABLKN-UJPDDDSFSA-M |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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